[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid
Description
Historical Development of Oxadiazole-Based Bioactive Compounds
The 1,3,4-oxadiazole scaffold emerged as a pharmacologically relevant heterocycle following its first synthesis in the mid-20th century. Early studies focused on its stability and aromaticity, but the 1990s marked a turning point with the discovery of its bioisosteric potential. For instance, STX-0119, an N-[2-(1,3,4-oxadiazolyl)]-4-quinolinecarboxamide, demonstrated STAT3 inhibition in cancer cells, establishing oxadiazoles as viable scaffolds for oncology targets. Subsequent decades saw diversification into antibacterial, antiviral, and anti-inflammatory applications, driven by the scaffold’s metabolic stability and synthetic versatility. By 2020, over 200 patents highlighted 1,3,4-oxadiazole derivatives, underscoring their dominance in kinase and enzyme inhibitor design.
Structural Significance of 1,3,4-Oxadiazole Scaffold in Drug Discovery
The 1,3,4-oxadiazole ring confers three critical advantages:
- Bioisosteric Flexibility : It mimics ester, amide, and carbamate groups, enabling the optimization of pharmacokinetic properties while retaining target affinity.
- Electron-Deficient Aromaticity : The ring’s π-electron system facilitates stacking interactions with tyrosine residues in enzymatic pockets, as observed in thymidylate synthase inhibitors.
- Stability Under Physiological Conditions : Unlike furan or pyrrole, the oxadiazole resists hydrolytic cleavage, making it suitable for oral drug formulations.
Research Evolution of Sulfanyl-acetic Acid Functionalized Oxadiazoles
The integration of sulfanyl-acetic acid moieties into oxadiazoles marks a strategic response to solubility challenges in early derivatives. The sulfanyl (–S–) group enhances membrane permeability via thioether formation, while the acetic acid (–CH2COOH) side chain introduces pH-dependent ionization, improving aqueous solubility. Notably, methyl ester prodrugs of sulfanyl-acetic acid oxadiazoles (e.g., methyl 2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate) demonstrated reversible metabolic activation in hepatic microsomes, balancing bioavailability and stability.
Academic and Pharmaceutical Interest in [5-(4-Chloro-phenyl)-oxadiazol-2-ylsulfanyl]-acetic Acid
This compound uniquely merges two pharmacophoric elements:
- 4-Chlorophenyl Group : The electron-withdrawing chlorine atom at the para position increases lipophilicity (clogP +2.1) and stabilizes aryl-protein interactions via halogen bonding, a feature critical for ATP-binding pocket occupancy in kinases.
- Sulfanyl-acetic Acid : The –SCH2COOH moiety enables salt formation (e.g., sodium or lysine salts) for parenteral formulations while providing a handle for covalent targeting of cysteine residues.
Recent molecular docking studies predict strong affinity (ΔG < −8.5 kcal/mol) for STAT3’s SH2 domain, mirroring activities of earlier 2,5-diaryl oxadiazoles in triple-negative breast cancer models. Additionally, its polar surface area (PSA ≈ 90 Ų) aligns with WHO guidelines for CNS-penetrant candidates, suggesting potential in neuroinflammatory disorders.
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3S/c11-7-3-1-6(2-4-7)9-12-13-10(16-9)17-5-8(14)15/h1-4H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXRQPSQQUXGHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide with a suitable carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.
Introduction of the chloro-phenyl group: The chloro-phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a chloro-substituted benzene derivative reacts with the oxadiazole intermediate.
Attachment of the sulfanyl-acetic acid moiety:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced derivatives.
Substitution: The chloro-phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid has been explored for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has investigated its potential as an anti-inflammatory and anticancer agent, with some studies suggesting it may inhibit specific enzymes or signaling pathways involved in these diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid involves its interaction with molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit essential enzymes in microbial cells. In the context of anti-inflammatory and anticancer research, the compound may inhibit specific signaling pathways or enzymes involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituent groups. Below is a comparative analysis with key analogs:
Table 1: Key Structural Analogs and Substituent Effects
Antibacterial Activity
- Target Compound: Limited direct data, but chloro-substituted analogs generally exhibit moderate activity against Gram-positive bacteria (e.g., Bacillus subtilis) due to enhanced electron-withdrawing effects .
- [5-(Aryloxymethyl)-1,3,4-oxadiazol-2-ylsulfanyl] acetic acids : 4-Methoxy and 4-nitro derivatives show MIC values of 12.5–25 μg/mL against Staphylococcus aureus . The chloro group in the target compound may improve activity via halogen bonding with bacterial enzymes.
Anticancer Activity
- Methoxyphenyl-pyridinyl derivatives : Exhibit IC₅₀ values as low as 2.2 μM (HepG2), highlighting the importance of aromatic and heterocyclic substituents .
Physicochemical Properties
- Metal Chelation : The sulfanyl-acetic acid group enables robust coordination with transition metals, a feature absent in ester or amide derivatives (e.g., ethyl 2-(5-phenyl-oxadiazol-2-ylsulfanyl)acetate) .
Biological Activity
5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl-acetic acid, with the CAS number 49809-28-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
The molecular formula of 5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl-acetic acid is C10H7ClN2O3S, with a molecular weight of 270.69 g/mol. The compound features an oxadiazole ring linked to a phenyl group and an acetic acid moiety, which contributes to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives. The compound has demonstrated cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, it has been shown to inhibit EGFR (Epidermal Growth Factor Receptor) and Src kinases, which are crucial in cancer progression .
Case Study: Anticancer Evaluation
In a study evaluating multiple oxadiazole derivatives, 5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl-acetic acid exhibited significant growth inhibition against several cell lines:
These values indicate that the compound is particularly effective against prostate and colon cancer cell lines.
Antibacterial Activity
In addition to its anticancer properties, the compound also exhibits antibacterial activity. It has been tested against both Gram-positive and Gram-negative bacteria with promising results. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential lead compound for developing new antibacterial agents.
Comparative Antibacterial Activity
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of the compound to target proteins involved in cancer and bacterial infections. The docking scores indicate strong interactions with active sites of relevant enzymes:
- Docking Score : The compound displayed a docking score of -8.030 kcal/mol when docked against tubulin complexes, suggesting effective binding that could inhibit microtubule dynamics essential for cancer cell division .
Summary of Research Findings
The biological activity of 5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl-acetic acid underscores its potential as a dual-action therapeutic agent with both anticancer and antibacterial properties. Ongoing research is focused on optimizing its structure for enhanced efficacy and reduced toxicity.
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for [5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid?
Methodological Answer:
The synthesis typically involves cyclization of a hydrazide intermediate to form the oxadiazole ring, followed by sulfanyl-acetic acid coupling. Key steps include:
- Hydrazide Formation : Reaction of 4-chlorobenzoyl chloride with hydrazine hydrate under reflux in ethanol (60–70°C) for 6–8 hours.
- Oxadiazole Cyclization : Treatment with carbon disulfide (CS₂) in alkaline medium (e.g., KOH) at 100–110°C for 12–16 hours .
- Sulfanyl-Acetic Acid Coupling : Use of bromoacetic acid or its derivatives in anhydrous DMF with catalytic triethylamine (TEA) at 50–60°C for 4–6 hours .
Critical Parameters : - Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reaction efficiency.
- pH Control : Alkaline conditions (pH 8–9) during cyclization prevent side reactions.
- Purity Monitoring : Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is essential .
Basic: How can structural confirmation and purity of the compound be validated?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC-PDA : Purity >95% is achieved using a C18 column (acetonitrile/water gradient, 0.1% trifluoroacetic acid) .
Advanced: How can computational methods (e.g., DFT) predict reaction pathways for oxadiazole ring formation?
Methodological Answer:
- Density Functional Theory (DFT) :
- Reaction Path Sampling : Use nudged elastic band (NEB) methods to map energy barriers for hydrazide-to-oxadiazole conversion .
- Validation : Compare computed IR spectra with experimental data to confirm intermediate structures .
Advanced: What strategies resolve contradictions in spectral data (e.g., unexpected NOESY correlations)?
Methodological Answer:
- Dynamic NMR Studies : Conduct variable-temperature ¹H NMR to detect conformational changes (e.g., hindered rotation of the sulfanyl group) .
- 2D NMR Techniques :
- X-ray Crystallography : Resolve absolute configuration and confirm spatial arrangement of substituents .
Basic: What purification techniques are recommended for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (7:3 v/v) at 0–4°C to isolate crystalline product (yield: 65–75%) .
- Column Chromatography : Optimize with silica gel and ethyl acetate/hexane (3:7) for intermediates.
- Acid-Base Extraction : Partition between dichloromethane (DCM) and 5% NaHCO₃ to remove unreacted acetic acid derivatives .
Advanced: How can bioactivity studies (e.g., antimicrobial assays) be designed for this compound?
Methodological Answer:
- In Vitro Assays :
- MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–256 µg/mL) .
- Cytotoxicity Screening : Use MTT assay on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values .
- Mechanistic Studies :
Advanced: What statistical experimental design (DoE) methods optimize synthesis yield?
Methodological Answer:
- Response Surface Methodology (RSM) :
- Taguchi Method :
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Degradation onset at 180–190°C in nitrogen atmosphere .
- Accelerated Stability Testing :
Advanced: How does the sulfanyl-acetic acid moiety influence electrochemical properties?
Methodological Answer:
- Cyclic Voltammetry (CV) :
- Impedance Spectroscopy : Characterize charge-transfer resistance (Rct) at the compound-electrolyte interface .
- DFT Calculations : Correlate HOMO-LUMO gaps (ΔE ≈ 4.5 eV) with redox behavior .
Advanced: What isotopic labeling approaches track metabolic pathways in biological systems?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
